molecular formula C10H12Cl2O6S2 B14054367 [(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate

[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate

Cat. No.: B14054367
M. Wt: 363.2 g/mol
InChI Key: BEOWSEKJTJGQCR-SNVBAGLBSA-N
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Description

(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is a chemical compound characterized by the presence of a dichlorophenyl group attached to an ethanediol backbone, which is further modified by dimethanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with ethylene glycol under controlled conditions to form the ethanediol derivative. The final step involves the sulfonation of the ethanediol derivative using methanesulfonyl chloride in the presence of a base to yield the dimethanesulfonate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can yield simpler alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted ethanediol compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H12Cl2O6S2

Molecular Weight

363.2 g/mol

IUPAC Name

[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate

InChI

InChI=1S/C10H12Cl2O6S2/c1-19(13,14)17-6-10(18-20(2,15)16)8-4-3-7(11)5-9(8)12/h3-5,10H,6H2,1-2H3/t10-/m1/s1

InChI Key

BEOWSEKJTJGQCR-SNVBAGLBSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H](C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCC(C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C

Origin of Product

United States

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